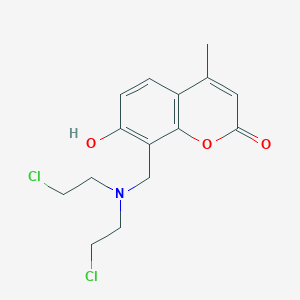

Dicurin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14415-49-7 |

|---|---|

Molecular Formula |

C15H17Cl2NO3 |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

8-[bis(2-chloroethyl)aminomethyl]-7-hydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C15H17Cl2NO3/c1-10-8-14(20)21-15-11(10)2-3-13(19)12(15)9-18(6-4-16)7-5-17/h2-3,8,19H,4-7,9H2,1H3 |

InChI Key |

CNALNNVHNPSQEZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |

Other CAS No. |

14415-49-7 |

Synonyms |

4-methyl-7-hydroxy-8-methylenebis(beta-chloroethyl)aminocoumarin dicourol dicurin dicurin hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Osimertinib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2][3] Its high potency and selectivity for both EGFR-sensitizing and resistance mutations, particularly the T790M mutation, while sparing wild-type (WT) EGFR, represent a significant advancement in targeted cancer therapy.[1] This guide provides a detailed overview of the molecular mechanism of action of osimertinib, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively inhibit mutant forms of the EGFR.[1] EGFR is a transmembrane glycoprotein that plays a critical role in regulating cell growth, proliferation, and survival.[2][4] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.[5]

Osimertinib exerts its therapeutic effect through the following key mechanisms:

-

Irreversible Covalent Binding: Osimertinib covalently binds to the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[1][2] This irreversible binding blocks the kinase activity of EGFR, thereby preventing the downstream signaling pathways that promote tumor growth and survival.[2][6]

-

Selective Inhibition of Mutant EGFR: A key feature of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR harboring sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][7][8] This selectivity minimizes off-target effects and improves the therapeutic window.

-

Inhibition of Downstream Signaling Pathways: By blocking EGFR activation, osimertinib effectively inhibits critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][9] These pathways are central to regulating cell proliferation, survival, and differentiation.

Quantitative Data: Inhibitory Potency of Osimertinib

The potency of osimertinib against various EGFR mutations has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant forms of EGFR.

| EGFR Mutation Status | Cell Line | IC50 (nM) | Reference |

| Exon 19 deletion | LoVo | 12.92 | [10] |

| L858R/T790M | LoVo | 11.44 | [10] |

| Wild-Type EGFR | LoVo | 493.8 | [10] |

| L858R/T790M | H1975 | 4.6 | [11] |

| Exon 19 deletion/T790M | PC-9ER | 166 | [11] |

Signaling Pathway Inhibition

Osimertinib's inhibition of mutant EGFR leads to the downregulation of key signaling pathways that drive tumor cell proliferation and survival.

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Experimental Protocols

The characterization of osimertinib's mechanism of action relies on a variety of experimental techniques. Below are outlines of key protocols.

EGFR Kinase Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Objective: To determine the IC50 value of osimertinib against wild-type and mutant EGFR.

Methodology:

-

Reagents and Materials:

-

Purified recombinant EGFR (WT and mutant forms)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., Y12-Sox conjugated peptide)

-

Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA)

-

Osimertinib (serially diluted)

-

384-well microtiter plates

-

Plate reader for fluorescence detection

-

-

Procedure:

-

Pre-incubate the EGFR enzyme with serially diluted osimertinib or DMSO (vehicle control) in a 384-well plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 27°C).[12]

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[12]

-

Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.[12]

-

Calculate the initial velocity of the reaction from the linear phase of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an EGFR Kinase Assay.

EGFR Mutation Detection in Tumor Tissue

Identifying the EGFR mutation status in patients is crucial for selecting appropriate candidates for osimertinib therapy.

Objective: To detect the presence of EGFR sensitizing and resistance mutations in tumor samples.

Methodology:

-

Sample Collection and Preparation:

-

Mutation Analysis Techniques:

-

Polymerase Chain Reaction (PCR)-based methods: Techniques like allele-specific PCR (e.g., ARMS) are highly sensitive for detecting specific known mutations.[14]

-

Next-Generation Sequencing (NGS): This comprehensive approach can simultaneously screen for a wide range of mutations in multiple genes, including EGFR.[13][15]

-

Direct Sequencing (Sanger Sequencing): While considered a gold standard, it may be less sensitive for detecting mutations present in a low percentage of tumor cells.[14]

-

Caption: Workflow for EGFR Mutation Detection.

Clinical Evaluation of Osimertinib

The efficacy and safety of osimertinib have been established through a series of clinical trials.

-

AURA Phase I/II Trials: These initial studies established the safety and efficacy of osimertinib in patients with advanced NSCLC who had progressed on prior EGFR-TKI therapy.[16] The dose of 80 mg once daily was selected for further investigation based on these trials.[16]

-

AURA3 Phase III Trial: This trial demonstrated the superiority of osimertinib over platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.

-

FLAURA Phase III Trial: This landmark study established osimertinib as a first-line treatment for patients with advanced NSCLC harboring EGFR-sensitizing mutations.[17] The trial showed that osimertinib significantly improved progression-free survival compared to earlier-generation EGFR-TKIs.[17]

Conclusion

Osimertinib's mechanism of action, characterized by its irreversible and selective inhibition of mutant EGFR, represents a paradigm of precision medicine in oncology. Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC. The continued investigation of osimertinib, both as a monotherapy and in combination with other agents, holds promise for further improving outcomes for patients with EGFR-mutated lung cancer.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com.cn [promega.com.cn]

- 5. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 8. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. patientpower.info [patientpower.info]

- 14. jcp.bmj.com [jcp.bmj.com]

- 15. lung.org [lung.org]

- 16. dovepress.com [dovepress.com]

- 17. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]

Crystal Structure Analysis of Osimertinib (Compound X): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3][4] Understanding its three-dimensional structure and binding interactions at an atomic level is crucial for elucidating its mechanism of action, overcoming drug resistance, and guiding the development of next-generation inhibitors.

Data Presentation: Crystallographic Data of Osimertinib Mesylate

The crystal structure of Osimertinib mesylate (Form B) has been determined using synchrotron X-ray powder diffraction data.[1][5][6][7] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 (#2) |

| a | 11.42912(17) Å |

| b | 11.72274(24) Å |

| c | 13.32213(22) Å |

| α | 69.0265(5)° |

| β | 74.5914(4)° |

| γ | 66.4007(4)° |

| Volume (V) | 1511.557(12) ų |

| Z | 2 |

Table 1: Crystallographic data for Osimertinib mesylate Form B.[1][5][6][7]

Experimental Protocols

The determination of the co-crystal structure of Osimertinib with its target protein, EGFR, involves several key experimental stages.

Obtaining high-purity, stable, and homogeneous protein is a prerequisite for successful crystallization.[8] For membrane proteins like EGFR, this process involves:

-

Heterologous Expression: The target protein is overexpressed in a suitable host system, such as insect or mammalian cells.

-

Cell Membrane Isolation: The cells are harvested, and the cell membranes containing the protein of interest are isolated.

-

Solubilization: A mild detergent is used to extract the protein from the lipid membrane.

-

Purification: Techniques like affinity chromatography and size-exclusion chromatography are employed to purify the protein to a high degree. A useful starting point for crystallization screening is a final purified protein sample of 200 µl at a concentration of 10mg/ml.[9]

The process of growing well-ordered protein crystals is often the bottleneck in structure determination.

-

Vapor Diffusion: The hanging drop vapor diffusion method is one of the most common techniques used for protein crystallization.[8][10][11] In this method, a small drop containing a mixture of the purified protein and a precipitant solution is placed on a coverslip and suspended over a reservoir containing a higher concentration of the precipitant.[8][10] Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the protein and precipitant concentrations in the drop, which can induce crystallization.[11]

-

Sparse Matrix Screening: To identify initial crystallization conditions, a sparse matrix screening approach is often used.[9] This involves testing a wide range of pre-formulated chemical conditions (precipitants, buffers, and additives) to find a starting point for optimization.[9]

-

Crystal Mounting and Cryo-cooling: A suitable crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure.

-

X-ray Diffraction Data Collection: The crystal is irradiated with a high-intensity X-ray beam, typically from a synchrotron source.[12] The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[12]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and a three-dimensional model of the protein-ligand complex is built and refined.[12] For instance, the co-crystal structure of Osimertinib with EGFR(T790M/V948R) was refined to a resolution of 2.5 Å.[13]

Structural Insights and Binding Mode

The crystal structure of Osimertinib in complex with the EGFR kinase domain reveals the molecular basis for its high potency and selectivity.

-

Covalent Inhibition: Osimertinib is an irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding site of mutant EGFR.[2][4] This covalent interaction is a key feature of third-generation EGFR inhibitors.

-

Selectivity for T790M Mutant: The T790M mutation is a common mechanism of resistance to first- and second-generation EGFR TKIs.[14] Osimertinib was specifically designed to be effective against EGFR harboring this mutation.[2][15] The crystal structure shows how the N-methylindole moiety of Osimertinib can adopt different conformations to accommodate the T790M mutation.[14]

-

Key Binding Interactions: In addition to the covalent bond, Osimertinib forms several non-covalent interactions with the protein, including hydrogen bonds with hinge region residues like Met793, which anchor the molecule in the ATP-binding pocket.[13]

| Interaction Type | Osimertinib Moiety | EGFR Residue |

| Covalent Bond | Michael acceptor | Cys797 |

| Hydrogen Bond | Aminopyrimidine scaffold | Met793 |

Table 2: Key binding interactions between Osimertinib and the EGFR kinase domain.[13]

Visualizations

Caption: Experimental workflow for protein crystal structure determination.

Caption: Simplified overview of the EGFR signaling cascade.

Conclusion

The crystal structure analysis of Osimertinib has provided invaluable insights into its mechanism of action and its effectiveness against resistant forms of EGFR. This detailed structural information is not only fundamental to understanding the biology of EGFR-driven cancers but also serves as a critical tool for the rational design of new and improved therapies. The methodologies and data presented in this guide underscore the importance of structural biology in modern drug discovery and development.

References

- 1. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. The role of osimertinib in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) (2021) | James A. Kaduk [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein crystallization - Wikipedia [en.wikipedia.org]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]

Spectroscopic and Methodological Analysis of Compound X (Acetylsalicylic Acid)

This technical guide provides a comprehensive overview of the spectroscopic data for Compound X, identified as Acetylsalicylic Acid (Aspirin). It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Acetylsalicylic Acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.77 | Singlet | 1H | Carboxylic acid proton (-COOH)[1] |

| 8.12 | Doublet of doublets | 1H | Aromatic proton (C9-H)[1] |

| 7.66 | Doublet of doublets | 1H | Aromatic proton (C7-H)[1] |

| 7.28 | Doublet of doublets | 1H | Aromatic proton (C8-H)[1] |

| 7.16 | Doublet of doublets | 1H | Aromatic proton (C6-H)[1] |

| 2.36 | Singlet | 3H | Methyl protons (-COCH₃)[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 170.5 | Carboxylic acid carbon (-COOH) |

| 169.8 | Ester carbonyl carbon (-OCOCH₃) |

| 151.2 | Aromatic carbon (C-O) |

| 134.8 | Aromatic carbon (CH) |

| 130.5 | Aromatic carbon (CH) |

| 126.2 | Aromatic carbon (CH) |

| 124.0 | Aromatic carbon (C-COOH) |

| 122.5 | Aromatic carbon (CH) |

| 21.0 | Methyl carbon (-COCH₃) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3000-2500 | O-H stretch (broad) | Carboxylic acid[2] |

| 1753 | C=O stretch | Ester[3] |

| 1689 | C=O stretch | Carboxylic acid[3] |

| 1608 | C=C stretch | Aromatic ring[3] |

| 1300-1250 | C-O stretch | Ester/Carboxylic acid |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺, Molecular ion |

| 163 | [M-OH]⁺ |

| 138 | [M-C₂H₂O]⁺ |

| 121 | [M-C₂H₂O - OH]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[4] To ensure homogeneity and remove any particulate matter which can degrade the quality of the spectrum, the solution is filtered through a pipette with a glass wool plug directly into a clean NMR tube.[5] The sample height in the tube should be appropriate for the spectrometer being used.[5]

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.[6][7] For a typical small molecule, a sufficient signal-to-noise ratio can be obtained within a few minutes. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time to 20-60 minutes.[4] An internal standard, such as tetramethylsilane (TMS), is often used for chemical shift referencing.[4]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For solid samples, two common methods are the KBr disk and the Nujol mull technique.

-

KBr Disk: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed under high pressure to form a transparent disk.[8]

-

Nujol Mull: Approximately 15-20 mg of the finely powdered sample is mixed with a few drops of Nujol (a mineral oil) to create a paste or 'mull'.[9] This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.[8]

-

-

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer.[10] A beam of infrared light is passed through the sample, and the instrument records the frequencies at which the light is absorbed.[10] The resulting plot of absorbance or transmittance versus wavenumber is the IR spectrum.[10]

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[11][12] Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds.[13] In EI, high-energy electrons bombard the gaseous sample molecules, causing them to lose an electron and form a positively charged molecular ion.[13] This process can also induce fragmentation of the molecule.[11]

-

Mass Analysis and Detection: The resulting ions (the molecular ion and any fragments) are accelerated into a mass analyzer.[11] The analyzer, which can be a magnetic sector, quadrupole, or other type, separates the ions based on their mass-to-charge (m/z) ratio.[12] A detector then records the abundance of ions at each m/z value, generating the mass spectrum.[11][12]

Visualizations

The following diagrams illustrate key workflows relevant to the research and development of pharmaceutical compounds.

References

- 1. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0001879) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. webassign.net [webassign.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide on the Solubility and Stability of [Insert Compound Name]

As "Compound X" is a hypothetical substance, there is no publicly available data on its solubility and stability. Therefore, a specific technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be generated.

To fulfill the request, it would be necessary to have access to actual experimental results for a specific, named compound. The following template demonstrates the structure and type of information that would be included in such a guide, assuming data for a real compound were available.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the aqueous solubility and chemical stability of [Insert Compound Name], a critical aspect of its development as a potential therapeutic agent. The data presented herein has been compiled from a series of standardized assays to inform formulation development and predict in vivo behavior.

Solubility Profile

The solubility of a compound is a key determinant of its oral bioavailability. The following section details the solubility of [Insert Compound Name] under various conditions.

Experimental Protocol: Kinetic Solubility Assay

A high-throughput kinetic solubility assay was performed using a solvent-precipitation method.

-

A 10 mM stock solution of [Insert Compound Name] in DMSO was prepared.

-

Aliquots of the stock solution were added to a 96-well plate.

-

A series of aqueous buffers (pH 4.0, 6.5, and 7.4) were added to the wells to achieve final compound concentrations ranging from 1 to 200 µM.

-

The plate was shaken for 2 hours at room temperature.

-

The concentration of the dissolved compound was determined by HPLC-UV after centrifugation to remove any precipitate.

Data Presentation: Aqueous Solubility of [Insert Compound Name]

| pH | Solubility (µM) | Method |

| 4.0 | [Data] | Kinetic Assay |

| 6.5 | [Data] | Kinetic Assay |

| 7.4 | [Data] | Kinetic Assay |

| [Additional Conditions] | [Data] | [Specify Method] |

Stability Profile

Understanding the chemical stability of [Insert Compound Name] is crucial for determining its shelf-life and identifying potential degradation pathways.

Experimental Protocol: pH Stability Assay

-

A 1 mM solution of [Insert Compound Name] was prepared in a series of aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4.

-

The solutions were incubated at 37°C.

-

Aliquots were taken at 0, 1, 2, 4, 8, and 24 hours.

-

The concentration of the remaining [Insert Compound Name] was quantified by LC-MS/MS.

Data Presentation: pH-Dependent Stability of [Insert Compound Name] at 37°C

| pH | Half-life (hours) | Degradation Rate Constant (k) |

| 1.2 | [Data] | [Data] |

| 4.5 | [Data] | [Data] |

| 6.8 | [Data] | [Data] |

| 7.4 | [Data] | [Data] |

Experimental Protocol: Plasma Stability Assay

-

[Insert Compound Name] was incubated in fresh human plasma at 37°C at a final concentration of 1 µM.

-

Aliquots were removed at 0, 15, 30, 60, and 120 minutes.

-

The reaction was quenched by the addition of acetonitrile.

-

The remaining concentration of the parent compound was determined by LC-MS/MS analysis.

Data Presentation: Plasma Stability of [Insert Compound Name]

| Species | Half-life (minutes) | % Remaining at 120 min |

| Human | [Data] | [Data] |

| Mouse | [Data] | [Data] |

| Rat | [Data] | [Data] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a test compound.

Signaling Pathway Context

If [Insert Compound Name] is known to interact with a specific biological pathway, a diagram illustrating this interaction would be provided here. For example, if the compound is an inhibitor of the MAPK/ERK pathway, a diagram would be generated to visualize the points of interaction.

Conclusion

This guide provides foundational data on the solubility and stability of [Insert Compound Name]. These findings are essential for guiding further preclinical development, including formulation optimization and the design of pharmacokinetic studies. The presented protocols offer a standardized approach for the continued investigation of this compound and its analogs.

In-Depth Technical Guide: Binding Affinity and Kinetics of the BRAF V600E Inhibitor, Vemurafenib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Vemurafenib, a potent and selective inhibitor of the oncogenic BRAF V600E kinase. This document details the underlying signaling pathways, experimental methodologies for characterizing the inhibitor-kinase interaction, and a summary of the available binding data.

Introduction: Targeting the Constitutively Active BRAF V600E Kinase

The B-Raf (BRAF) protein is a serine/threonine-specific protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] A specific point mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at codon 600 (V600E), leads to a constitutively active kinase that drives oncogenesis in a significant portion of melanomas and other cancers.[1][2]

Vemurafenib (PLX4032) is a small molecule inhibitor designed to selectively target the ATP-binding site of the BRAF V600E mutant protein.[3] This selective inhibition blocks the downstream signaling cascade, leading to a reduction in tumor cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[4] Understanding the precise binding affinity and kinetics of Vemurafenib to its target is paramount for optimizing drug design, predicting in vivo efficacy, and overcoming potential resistance mechanisms.

The MAPK/ERK Signaling Pathway and Vemurafenib's Mechanism of Action

The MAPK/ERK signaling pathway is a crucial cascade that transmits signals from cell surface receptors to the DNA in the nucleus. In normal physiology, this pathway is tightly regulated. However, the BRAF V600E mutation leads to its constitutive activation, promoting uncontrolled cell growth.

Vemurafenib acts as an ATP-competitive inhibitor, binding to the ATP pocket of the BRAF V600E kinase domain. This binding event prevents the phosphorylation of MEK1/2, the immediate downstream target of BRAF, thereby inhibiting the entire signaling cascade and leading to the desired anti-tumor effects.

Binding Affinity and Kinetics Data

PLX4720, a close analog of Vemurafenib with a similar mechanism of action, has been reported to have an IC50 of 13 nM against BRAF V600E in a cell-free assay.[5][6] For Vemurafenib itself, IC50 values in BRAF V600E-expressing cell lines range from 0.025 to 0.35 µmol/L.[2]

| Parameter | Compound | Target | Value | Method |

| IC50 | Vemurafenib | BRAF V600E | 13-31 nM | Enzymatic Assay |

| IC50 | Vemurafenib | Wild-type BRAF | 100-160 nM | Enzymatic Assay |

| IC50 | Vemurafenib | C-Raf | 6.7-48 nM | Enzymatic Assay |

| IC50 | PLX4720 | BRAF V600E | 13 nM | Cell-free Assay |

| Cellular IC50 | Vemurafenib | BRAF V600E Cell Lines | 25 - 350 nM | Cell Proliferation Assay |

Table 1: Summary of Vemurafenib and PLX4720 Potency Data [2][5][6]

Experimental Protocols for Characterizing Binding Affinity and Kinetics

Several biophysical and biochemical techniques are employed to determine the binding affinity and kinetics of small molecule inhibitors like Vemurafenib. Below are detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., Vemurafenib) and an analyte (e.g., BRAF V600E) by detecting changes in the refractive index at the surface of a sensor chip.

Detailed SPR Protocol:

-

Immobilization of BRAF V600E:

-

Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject recombinant human BRAF V600E protein (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

-

-

Binding Analysis:

-

Prepare a series of Vemurafenib dilutions in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

-

Inject the Vemurafenib solutions over the immobilized BRAF V600E surface at a constant flow rate.

-

Monitor the association phase in real-time.

-

Switch back to running buffer to monitor the dissociation phase.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Detailed ITC Protocol:

-

Sample Preparation:

-

Dialyze purified BRAF V600E protein extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Dissolve Vemurafenib in the same final dialysis buffer. The concentration of Vemurafenib in the syringe should be 10-20 times higher than the BRAF V600E concentration in the sample cell.

-

-

Titration:

-

Load the BRAF V600E solution into the sample cell of the calorimeter.

-

Load the Vemurafenib solution into the injection syringe.

-

Perform a series of small injections of Vemurafenib into the BRAF V600E solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection and plot them against the molar ratio of Vemurafenib to BRAF V600E.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

-

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase active site by a competitive inhibitor.

Detailed LanthaScreen™ Protocol:

-

Reagent Preparation:

-

Prepare a solution of BRAF V600E kinase and a europium-labeled anti-tag antibody in the assay buffer.

-

Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.

-

Prepare a serial dilution of Vemurafenib.

-

-

Assay Procedure:

-

Add the BRAF V600E/antibody solution to the wells of a microplate.

-

Add the Vemurafenib dilutions to the wells.

-

Add the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the FRET signal using a suitable plate reader.

-

Plot the FRET signal as a function of the Vemurafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

Vemurafenib is a highly potent and selective inhibitor of the oncogenic BRAF V600E kinase. While specific kinetic parameters are not widely published, its low nanomolar IC50 values in both enzymatic and cellular assays underscore its strong binding affinity. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of the binding affinity and kinetics of Vemurafenib and other BRAF inhibitors. A thorough understanding of these parameters is crucial for the continued development of effective and durable therapies for BRAF-mutant cancers.

References

- 1. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Vemurafenib in patients with BRAF V600E mutation-positive advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

A Technical Guide to the In Vitro and In Vivo Activity of Osimertinib ("Compound X")

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] This document provides a comprehensive overview of the preclinical in vitro and in vivo activity of Osimertinib, detailing its mechanism of action, potency against relevant cancer cell lines, and efficacy in animal models. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to provide a thorough technical resource for researchers in oncology and drug development.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent inhibitor of EGFR.[2][3] Its chemical structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][3] This irreversible binding blocks ATP-dependent phosphorylation of EGFR, thereby inhibiting the downstream signaling pathways crucial for cell proliferation and survival, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2][4] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR over wild-type (WT) EGFR, which is intended to minimize off-target effects and improve its therapeutic index.[1][5]

Signaling Pathway Diagram

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib. EGFR activation by its ligands leads to the stimulation of downstream cascades that promote cell growth and survival. Osimertinib's targeted inhibition of mutant EGFR blocks these pro-oncogenic signals.

In Vitro Activity

Osimertinib demonstrates potent and selective inhibitory activity against EGFR-mutant human non-small cell lung cancer (NSCLC) cell lines in vitro, while showing significantly less activity against wild-type EGFR lines.

Cellular Potency (IC50)

The half-maximal inhibitory concentration (IC50) values from cell viability assays highlight Osimertinib's selectivity.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | 8 - 17 | [6] |

| H1975 | L858R / T790M | 5 - 15 | [2][6] |

| PC-9VanR | Exon 19 Del / T790M | <15 | [2] |

| Calu-3 | Wild-Type | 650 | [6] |

| H2073 | Wild-Type | 461 | [6] |

| LoVo | Exon 19 Deletion | 12.92 | [7] |

| LoVo | L858R / T790M | 11.44 | [7] |

| LoVo | Wild-Type | 493.8 | [7] |

Table 1: Summary of Osimertinib In Vitro IC50 Values in Various NSCLC Cell Lines.

In Vivo Activity

In vivo studies using xenograft models in immunocompromised mice confirm the potent anti-tumor efficacy of Osimertinib. These studies demonstrate significant, dose-dependent tumor regression in models harboring EGFR sensitizing and T790M resistance mutations.

Xenograft Model Efficacy

| Xenograft Model | EGFR Mutation | Dosing Regimen | Outcome | Reference |

| NCI-H1975 | L858R / T790M | 2 mg/kg/day | 40% Tumor Growth Inhibition (TGI) at Day 35 | [8] |

| PC-9 | Exon 19 Deletion | 10 mg/kg, once daily | Significant tumor regression after 6 days | [9] |

| PC-9T790M | Exon 19 Del / T790M | Not Specified | Significant tumor growth inhibition | [10] |

| HCC827 | Exon 19 Deletion | 100 µM (CAM model) | 67.6% reduction in tumor weight | [11] |

| PC-9 (Brain) | Exon 19 Deletion | Not Specified | Tumor regression in orthotopic brain model | [12] |

Table 2: Summary of Osimertinib In Vivo Efficacy in Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. The following sections outline standard protocols for key in vitro and in vivo assays used to evaluate Osimertinib.

In Vitro Cell Viability Assay Protocol (MTT/CellTiter-Glo)

This protocol describes a typical workflow for assessing the effect of a compound on cell proliferation and viability in a 96- or 384-well plate format.

-

Cell Seeding:

-

Culture NSCLC cell lines (e.g., PC-9, H1975) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[13]

-

Harvest cells at 70-80% confluency and seed them into 96-well plates at a density of 2,000 to 5,000 cells per well.[14][15]

-

Incubate plates overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[15]

-

-

Compound Treatment:

-

Prepare a serial dilution of Osimertinib in the appropriate culture medium.

-

Remove the existing medium from the wells and replace it with medium containing the various concentrations of Osimertinib. Include vehicle-only (e.g., DMSO) wells as a negative control.[13]

-

Incubate the cells with the compound for a specified period, typically 72 hours.[13][16]

-

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Subsequently, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.[15]

-

For CellTiter-Glo® Assay: Use the CellTiter-Glo® Luminescent Cell Viability Assay kit according to the manufacturer's instructions.[14] This involves adding the reagent directly to the wells, incubating briefly, and reading the luminescent signal on a plate reader.[14][16]

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Plot the dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).[16]

-

In Vivo Xenograft Study Protocol

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of Osimertinib in vivo.

-

Animal Model:

-

Use immunodeficient mice, such as BALB/c nude mice, to prevent rejection of human tumor cells.[8]

-

-

Tumor Cell Implantation:

-

Harvest human NSCLC cells (e.g., NCI-H1975) from culture.

-

Subcutaneously inject a suspension of the cells (typically 1-5 x 10^6 cells in a solution like PBS or Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined size (e.g., ~100-300 mm³), randomize the mice into treatment and control groups.[9]

-

-

Compound Administration:

-

Administer Osimertinib or a vehicle control to the respective groups. Administration is typically performed via oral gavage (og) on a daily schedule (e.g., 10 mg/kg, once daily).[9]

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of general health and treatment toxicity.[17]

-

Continue treatment for a specified duration or until tumors in the control group reach a defined endpoint.

-

-

Data Analysis:

-

Plot mean tumor volume over time for each group.

-

Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment compared to the control group.

-

Conclusion

The comprehensive data from both in vitro and in vivo preclinical studies robustly demonstrate that Osimertinib is a potent and highly selective inhibitor of EGFR-sensitizing and T790M resistance mutations. Its ability to induce tumor regression in relevant xenograft models, coupled with its selectivity over wild-type EGFR, underscores the strong scientific rationale that has supported its successful clinical development and approval for the treatment of specific populations of NSCLC patients.[5][6]

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Actinium Pharmaceuticals : ATNM-400, a first-in-class Actinium-225 antibody radioconjugate, has superior anti-tumor activity compared to approved drugs (Osimertinib, Dato-DXd, and Amivantamab) in EGFR-mutant lung cancer preclinical models – AACR-NCI-EORTC International Conference on Molecular Targets | MarketScreener [marketscreener.com]

- 9. researchgate.net [researchgate.net]

- 10. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Osimertinib Regresses an EGFR-Mutant Cisplatinum- Resistant Lung Adenocarcinoma Growing in the Brain in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2.3. Cell Viability Assay [bio-protocol.org]

- 15. wjpls.org [wjpls.org]

- 16. 2.6. Cell Viability Assays [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Target Identification and Validation of Vemurafenib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of Vemurafenib, a potent inhibitor of the BRAF kinase. The document details the experimental protocols and quantitative data that established the BRAF V600E mutation as a key therapeutic target in melanoma and positioned Vemurafenib as a first-in-class precision medicine.

Introduction: The Rationale for Targeting BRAF

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature of many cancers.[1] A key component of this cascade is the BRAF serine-threonine kinase.[2] In 2002, it was discovered that approximately 50% of melanomas harbor mutations in the BRAF gene, with the most common being a substitution of valine to glutamic acid at codon 600 (V600E).[3][4] This mutation results in a constitutively active BRAF protein, leading to aberrant downstream signaling and uncontrolled cell growth.[1][3] This discovery identified BRAF V600E as a highly attractive therapeutic target for melanoma.

Target Identification: Pinpointing BRAF V600E

The identification of Vemurafenib (formerly PLX4032) as a selective inhibitor of BRAF V600E was the result of a large-scale drug screen aimed at discovering compounds with high specificity for the mutated kinase.[4] Preclinical studies demonstrated that Vemurafenib potently and selectively inhibits the kinase activity of BRAF V600E, leading to the suppression of downstream signaling and inhibition of tumor growth in melanoma cell lines and xenograft models.[5]

Target Validation: From Preclinical Models to Clinical Efficacy

The validation of BRAF V600E as a therapeutic target for Vemurafenib involved a comprehensive series of preclinical and clinical studies.

-

Biochemical Assays: Initial validation was performed using biochemical assays to determine the inhibitory activity of Vemurafenib against BRAF V600E. These assays demonstrated high potency, with an IC50 of 31 nmol/L.[5]

-

Cell-Based Assays: The effect of Vemurafenib on cell proliferation and signaling was assessed in melanoma cell lines harboring the BRAF V600E mutation. These studies confirmed that Vemurafenib treatment leads to a dose-dependent inhibition of ERK and MEK phosphorylation, resulting in cell cycle arrest and apoptosis.[6]

-

Xenograft Models: The anti-tumor activity of Vemurafenib was evaluated in animal models bearing BRAF V600E-mutant melanoma xenografts. These studies showed significant tumor growth inhibition and regression in a dose-dependent manner.[6] Notably, Vemurafenib lacked significant activity in wild-type BRAF melanoma models, further confirming its selectivity.[7]

-

Phase I-III Studies: Clinical trials in patients with BRAF V600E-mutated metastatic melanoma provided the ultimate validation of the target. A Phase III study (BRIM-3) demonstrated a significant improvement in both progression-free survival and overall survival in patients treated with Vemurafenib compared to standard chemotherapy (dacarbazine).[5][8] The response rate in the Vemurafenib arm was 48%, compared to 5% in the dacarbazine arm.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies that validated the targeting of BRAF V600E by Vemurafenib.

Table 1: Preclinical Activity of Vemurafenib

| Parameter | Value | Reference |

| IC50 (BRAFV600E) | 31 nmol/L | [5] |

| Cell Line IC50 (BRAFV600E) | 4.57 µmol/L (RKO cell line) | [6] |

| Inhibition of ERK Phosphorylation (IC50) | 67 nmol/L | [6] |

| Inhibition of MEK Phosphorylation (IC50) | 572 nmol/L | [6] |

Table 2: Clinical Efficacy of Vemurafenib in BRAF V600E Melanoma (BRIM-3 Study)

| Endpoint | Vemurafenib | Dacarbazine | Hazard Ratio (95% CI) | p-value | Reference |

| Overall Response Rate | 48% | 5% | - | - | [5] |

| Median Progression-Free Survival | 6.9 months | 1.6 months | 0.26 (0.2-0.3) | <0.001 | [5] |

| Median Overall Survival | 13.6 months | 9.7 months | 0.81 (0.7-1.0) | 0.03 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the validation of Vemurafenib.

This assay measures the ability of a compound to inhibit the enzymatic activity of the BRAF kinase.

-

Principle: A luminescent-based assay, such as the Kinase-Glo® MAX assay, is commonly used to quantify ATP consumption by the kinase.[9][10]

-

Procedure:

-

Recombinant BRAF V600E enzyme is incubated with a specific substrate (e.g., MEK1) and ATP in a buffer solution.[10]

-

The test compound (Vemurafenib) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP via a luciferase-driven reaction that produces light.

-

The luminescence signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

-

Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a formazan product.

-

Procedure:

-

Melanoma cells (e.g., A375, which are BRAF V600E positive) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Vemurafenib or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), the MTS reagent is added to each well.

-

The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated forms of ERK and MEK.

-

Procedure:

-

BRAF V600E melanoma cells are treated with Vemurafenib or a control for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phospho-ERK and phospho-MEK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified to assess the inhibitory effect of Vemurafenib.

-

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

-

Procedure:

-

BRAF V600E melanoma cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Vemurafenib is administered orally at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight and general health of the mice are monitored.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows are provided below to facilitate understanding.

Caption: BRAF/MEK/ERK signaling pathway with Vemurafenib inhibition.

Caption: Workflow for Vemurafenib target validation.

Mechanisms of Resistance

Despite the initial success of Vemurafenib, most patients eventually develop resistance. Understanding these mechanisms is critical for developing next-generation therapies.

-

Reactivation of the MAPK Pathway: This is the most common mechanism of resistance and can occur through various alterations, including:

-

Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT pathway, can also confer resistance.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 4. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. home.sandiego.edu [home.sandiego.edu]

Methodological & Application

Application Notes and Protocols: Rapamycin (Compound X) Dosage for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It is widely used in preclinical research across various animal models to study its effects on aging, cancer, and metabolic disorders. The primary mechanism of action of rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2][3] This document provides detailed application notes and protocols for the administration of rapamycin in common animal models, focusing on dosage, formulation, and experimental design.

Data Presentation: Rapamycin Dosage and Pharmacokinetics

The following tables summarize quantitative data on rapamycin dosage and its observed effects in different animal models.

Table 1: Rapamycin Dosage in Mouse Models

| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |

| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH2O | Lifespan extension, attenuation of mitochondrial disease symptoms.[4] Higher doses may lead to reduced weight gain. | [4][5] |

| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | Dose-dependent increase in lifespan and reduction in developmental weight gain.[4][6] 14 ppm is a common dose for lifespan studies.[4] | [4][6][7] |

| Oral (gavage) | 2 - 8 mg/kg | Daily | Not specified | Dose-dependent serum levels.[8] | [8] |

| Subcutaneous (SC) | 1.5 mg/kg | 3 times a week | Not specified | Shown to extend lifespan.[4] | [4] |

| Aerosol (inhalation) | 0.1 - 10 mg/kg | 3 times a week for 6 weeks | Not specified | No observed toxicity at tested doses.[9] | [9] |

Table 2: Rapamycin Dosage in Rat Models

| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |

| Intraperitoneal (IP) | 1.5 mg/kg | Daily for 14 days | Not specified | Reduced weight gain, focal myocardial necrosis.[10] | [10] |

| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Linear increase in whole blood and tissue concentrations with dose.[11] | [11] |

| Intravenous (IV) | 0.04 - 0.4 mg/kg/day | Continuous infusion for 14 days | Not specified | Non-linear relationship between dose and tissue concentrations.[11] | [11] |

| Oral (intragastric) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats.[12] | [12] |

Table 3: Pharmacokinetic Parameters of Rapamycin in Animal Models

| Animal Model | Administration Route | Dose | Key Pharmacokinetic Parameters | References |

| Mouse | Intravenous (IV) | 10 - 100 mg/kg (prodrug) | Half-life: 2.1 - 4.8 h (dose-dependent) | [13] |

| Rat | Oral (intragastric) | 0.5 mg/kg | Maternal Blood Cmax: 1.70 ng/mL at 0.5 hr | [12] |

| Rat | Continuous IV Infusion | 0.4 mg/kg/day | Low oral bioavailability inferred from comparison with PO administration.[11] | [11] |

| Dog | Oral (PO) | 0.1 mg/kg | Achieved therapeutic blood concentrations. | [14] |

| Dog | Intramuscular (IM) | up to 0.08 mg/kg | Dose-dependent exposure. | [14] |

Experimental Protocols

Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection in Mice

Materials:

-

Rapamycin powder

-

100% Ethanol

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH2O)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-gauge)

-

0.22 µm sterile filter

Procedure:

-

Stock Solution Preparation (50 mg/mL):

-

Vehicle Preparation (10% PEG400, 10% Tween 80):

-

Prepare a 10% PEG400 solution by adding 1 mL of PEG400 to 9 mL of sterile ddH2O.

-

Prepare a 10% Tween 80 solution by adding 1 mL of Tween 80 to 9 mL of sterile ddH2O. Mix gently to avoid excessive foaming.

-

-

Working Solution Preparation (1 mg/mL):

-

To prepare 10 mL of a 1 mg/mL rapamycin working solution, combine the following in a sterile tube:

-

Vortex the solution until it is clear and homogenous.

-

Sterile-filter the final working solution using a 0.22 µm syringe filter.

-

Store the working solution at -20°C in aliquots.[5]

-

-

Vehicle Control Preparation:

-

Prepare a vehicle control solution by mixing 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.[5]

-

-

Administration:

-

Calculate the required injection volume based on the animal's body weight and the desired dosage (e.g., for a 6 mg/kg dose in a 30 g mouse, inject 180 µL of the 1 mg/mL working solution).[5]

-

Administer the solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.

-

Protocol 2: Oral Administration of Rapamycin in Diet for Mice

Materials:

-

Microencapsulated rapamycin

-

Standard rodent chow

-

Food mixer

Procedure:

-

Dosage Calculation:

-

Diet Preparation:

-

Thoroughly mix the calculated amount of microencapsulated rapamycin with the powdered or pelleted rodent chow using a food mixer to ensure a homogenous distribution.

-

Prepare a control diet by mixing the chow with empty microcapsules.

-

-

Administration:

-

Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.

-

Monitor food intake and body weight regularly to assess drug consumption and general health.

-

Signaling Pathway and Experimental Workflow Diagrams

mTOR Signaling Pathway Inhibition by Rapamycin

Rapamycin exerts its effects by inhibiting the mTORC1 complex.[15][16] Upon entering the cell, rapamycin binds to the FK506-binding protein of 12 kDa (FKBP12).[15] The resulting rapamycin-FKBP12 complex then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 activity.[3][15] This inhibition disrupts downstream signaling pathways that control protein synthesis, cell growth, and proliferation.[1][15]

References

- 1. cusabio.com [cusabio.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 5. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

- 6. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution of sirolimus in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vidiumah.com [vidiumah.com]

- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

Enhancing CRISPR-Cas9 Gene Editing with Compound X (Repsox)

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing "Compound X," identified as Repsox , to enhance the efficiency of CRISPR-Cas9 gene editing. Repsox, a selective inhibitor of the TGF-β type I receptor ALK5, has been demonstrated to increase the frequency of both non-homologous end joining (NHEJ) and homology-directed repair (HDR) mediated gene editing outcomes.

Introduction to Compound X (Repsox)

Repsox is a small molecule that has been identified as an enhancer of CRISPR-Cas9-mediated gene editing. Its primary mechanism of action is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By transiently modulating this cellular pathway, Repsox can significantly improve the efficiency of gene knockouts and knock-ins in various cell types, including primary cells and commonly used cell lines.

Key Applications:

-

Increasing the efficiency of gene knockouts via NHEJ.

-

Enhancing the frequency of precise gene editing through HDR.

-

Facilitating gene editing in difficult-to-edit cell types.

-

Improving the generation of HIV-1 resistant cells.

Mechanism of Action: Inhibition of TGF-β Signaling

Repsox exerts its effects by inhibiting the TGF-β type I receptor, ALK5. This inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade. The TGF-β pathway is known to be involved in cell cycle regulation and DNA repair processes. By inhibiting this pathway, Repsox is thought to create a cellular environment more permissive to the DNA repair mechanisms that follow a Cas9-induced double-strand break (DSB), leading to higher editing efficiencies.

Below is a diagram illustrating the TGF-β signaling pathway and the point of inhibition by Repsox.

Quantitative Data on Editing Efficiency

The use of Repsox has been shown to consistently increase CRISPR-Cas9 editing efficiency across various cell lines. The following table summarizes the quantitative effects of Repsox treatment.

| Cell Line | Target Gene/Locus | Delivery Method | Repsox Concentration (µM) | Fold Increase in Editing Efficiency | Reference |

| HEK293T | mGFP | Transfection | 10 | ~2.43 | |

| Jurkat T cells | mGFP | Lentiviral | 10 | ~3.26 | |

| HEK293T | GFP | Lentiviral | Not Specified | ~2.8 | |

| A549 | GFP | Lentiviral | Not Specified | ~3.13 | |

| Porcine Cells | Not Specified | RNP | Not Specified | ~3.16 | |

| Porcine Cells | Not Specified | Plasmid | Not Specified | ~1.47 |

Note: The fold increase is typically measured as the ratio of insertion-deletion (indel) frequency in Repsox-treated cells compared to a DMSO control.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for a CRISPR-Cas9 experiment enhanced with a small molecule like Repsox.

Detailed Protocol for Repsox-Enhanced CRISPR-Cas9 Editing in HEK293T Cells

This protocol is a general guideline and may require optimization for different cell types and experimental setups.

Materials:

-

HEK293T cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

CRISPR-Cas9 components (Cas9 plasmid/RNP, gRNA plasmid/synthetic gRNA)

-

Transfection reagent (e.g., Lipofectamine)

-

Repsox (dissolved in DMSO to a stock concentration of 10 mM)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

PCR reagents for amplifying the target locus

-

Reagents for editing analysis (e.g., T7 Endonuclease I, or submission for Next-Generation Sequencing)

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

Prepare the CRISPR-Cas9 transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

-

Gently add the transfection complexes to the cells.

-

-

Repsox Treatment:

-

Immediately following transfection, add Repsox directly to the culture medium to a final concentration of 5-10 µM.

-

For the control well(s), add an equivalent volume of DMSO.

-

Gently swirl the plate to ensure even distribution.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

-

Cell Harvesting and Genomic DNA Extraction:

-

After the incubation period, aspirate the medium and wash the cells with PBS.

-

Harvest the cells by trypsinization or scraping.

-

Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.

-

-

Analysis of Gene Editing Efficiency:

-

Amplify the target genomic locus using PCR with primers flanking the Cas9 cut site.

-

Analyze the PCR product to determine the frequency of indels. This can be done using various methods:

-

T7 Endonuclease I (T7E1) Assay: A simple method to estimate indel frequency.

-

Sanger Sequencing with TIDE/ICE analysis: Provides sequence-level information of the edited pool.

-

Next-Generation Sequencing (NGS): The most accurate method for quantifying on- and off-target editing events.

-

-

Alternative and Complementary Small Molecules

While Repsox is effective, other small molecules and combinations can also be used to enhance CRISPR-Cas9 editing, particularly for promoting HDR.

The 2iHDR Strategy

A strategy termed "2iHDR" involves the simultaneous inhibition of two key DNA repair proteins: DNA-dependent Protein Kinase (DNA-PK) and DNA Polymerase Theta (PolΘ). This dual inhibition has been shown to dramatically increase the efficiency of HDR-mediated knock-ins.

-

AZD7648: A selective inhibitor of DNA-PK.

-

PolQi1 or PolQi2: Inhibitors of PolΘ.

The combined use of these inhibitors can boost templated insertions to as high as 80% efficiency with a reduction in unintended insertions and deletions.

Other Small Molecule Enhancers

The following table lists other small molecules that have been reported to influence CRISPR-Cas9 editing outcomes.

| Compound | Target/Mechanism | Reported Effect on CRISPR-Cas9 | Reference(s) |

| L755507 | β3 adrenergic receptor agonist | Enhances HDR efficiency, with up to a 9-fold increase for point mutations. | |

| Scr7 | DNA Ligase IV inhibitor | Inhibits NHEJ, thereby increasing the relative frequency of HDR. | |

| Resveratrol | Multiple, including potential replicative stress induction | Can influence DNA repair pathways. |

Conclusion and Future Perspectives

The use of small molecules like Repsox to modulate cellular pathways represents a powerful and accessible strategy to enhance the outcomes of CRISPR-Cas9 gene editing. By transiently altering the cellular environment, these compounds can tip the balance of DNA repair towards more efficient editing. For researchers aiming to improve the efficiency and reliability of their gene editing experiments, the incorporation of small molecule enhancers should be a strong consideration. Future research will likely uncover more potent and specific compounds, further refining our ability to precisely manipulate the genome for therapeutic and research applications.

Application Notes and Protocols for SiR-Actin: A Fluorescent Probe for Live-Cell Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SiR-Actin, a fluorogenic, cell-permeable, and highly specific probe for imaging filamentous actin (F-actin) in living cells. SiR-Actin's far-red emission minimizes phototoxicity and cellular autofluorescence, making it an ideal tool for a wide range of microscopy applications, including long-term live-cell imaging and super-resolution microscopy.

Introduction to SiR-Actin (Compound X)

SiR-Actin is a powerful fluorescent probe designed for the visualization of F-actin dynamics in living cells without the need for genetic manipulation. It is composed of the far-red fluorophore silicon-rhodamine (SiR) conjugated to the F-actin binding natural product, jasplakinolide.[1][2] A key feature of SiR-Actin is its fluorogenic nature; its fluorescence intensity increases over 100-fold upon binding to F-actin, resulting in a high signal-to-noise ratio with minimal background from unbound probe.[3][4] The probe is cell-permeable, allowing for direct addition to the cell culture medium for staining.[2][5] Its emission in the far-red spectrum makes it compatible with other fluorescent proteins like GFP and mCherry for multicolor imaging.[1]

Quantitative Data Summary

The photophysical and binding properties of SiR-Actin are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (λabs) | 652 nm | [1][2] |

| Emission Maximum (λem) | 674 nm | [1][2] |

| Molar Extinction Coefficient (εmax) | 1.0 x 10⁵ cm⁻¹M⁻¹ | [1][2] |

| Recommended Laser Line | 633 nm | [6] |

| Standard Filter Set | Cy5 | [1][2] |

| Cell Permeability | Yes | [2][5] |

| Fluorogenic Fold Increase | >100x upon binding F-actin | [3][4] |

| Binding Target | Filamentous Actin (F-actin) | [1][2] |

| Apparent Dissociation Constant (Kd) | ~6.0 nM | [7] |

Key Applications

SiR-Actin is a versatile probe suitable for a multitude of advanced microscopy applications:

-

Live-Cell Imaging: Monitor the dynamics of the actin cytoskeleton in real-time in a variety of cell types.[7][8]

-

Super-Resolution Microscopy: Compatible with techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) for imaging actin structures with high resolution.[1][3]

-

High-Content Screening: Analyze changes in the actin cytoskeleton in response to drug treatment or other stimuli in a high-throughput manner.[9]

-

3D Cell Culture Imaging: Visualize actin organization in complex 3D environments, such as organoids and spheroids.[10]

-

Tissue Imaging: Stain F-actin in tissue sections and whole embryo cultures.[6][11]

Experimental Protocols

Reagent Preparation

-

Stock Solution: Prepare a 1 mM stock solution of SiR-Actin in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.[2]

-

Working Solution: On the day of the experiment, dilute the SiR-Actin stock solution to the desired final concentration in pre-warmed cell culture medium. Vortex briefly to ensure complete mixing.[2]

Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Seeding: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

-

Staining: Replace the culture medium with the freshly prepared SiR-Actin working solution. The recommended starting concentration is between 100 nM and 1 µM.[2][8] For long-term imaging experiments where minimal perturbation of actin dynamics is crucial, a concentration of 100 nM or lower is recommended.[2]

-

Incubation: Incubate the cells for 1 to 4 hours at 37°C in a humidified incubator with 5% CO₂.[9] Optimal incubation time may vary depending on the cell line.

-

Imaging: After incubation, cells can be imaged directly without washing. For improved signal-to-noise ratio, a single wash step with fresh, pre-warmed culture medium can be performed.[2]

-

Microscopy: Image the cells using a fluorescence microscope equipped with a Cy5 filter set or similar optics. Use a 633 nm laser for excitation and collect the emission between 650 nm and 710 nm.[6]

Note on Efflux Pumps: Some cell lines may exhibit high levels of efflux pumps, leading to poor staining. The addition of a broad-spectrum efflux pump inhibitor, such as verapamil (typically at 10 µM), to the staining solution can significantly improve probe retention.[2]

Fixed-Cell Staining Protocol

SiR-Actin can also be used to stain F-actin in fixed cells, with results comparable to traditional phalloidin staining.[2]

-

Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Incubate the fixed and permeabilized cells with SiR-Actin at a concentration of 100-500 nM in PBS for 30-60 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslip with a suitable mounting medium and image as described for live-cell imaging.

Visualizations

Mechanism of Action

The following diagram illustrates the fluorogenic mechanism of SiR-Actin. In its unbound state, the SiR fluorophore exists in a non-fluorescent spirolactone form. Upon binding to F-actin, it undergoes a conformational change to the highly fluorescent zwitterionic form.

Caption: Fluorogenic mechanism of SiR-Actin.

Experimental Workflow for Live-Cell Imaging